2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide
描述
2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use as an anticancer agent. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone numerous clinical trials for the treatment of various types of cancer.
作用机制
2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of several key signaling pathways involved in cancer cell growth and survival. It binds to and inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK pathway. This pathway is often dysregulated in cancer cells, leading to increased cell proliferation and survival. 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 also inhibits the activity of several receptor tyrosine kinases, including VEGFR and PDGFR, which are involved in the VEGFR/PDGFR pathway. This pathway is involved in the development of new blood vessels, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, leading to decreased cell proliferation and increased cell death. It also inhibits the development of new blood vessels, which can lead to decreased tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 in lab experiments is its specificity for several key signaling pathways involved in cancer cell growth and survival. This allows researchers to study the effects of inhibiting these pathways on cancer cell behavior. However, one limitation of using 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 in lab experiments is its potential toxicity to normal cells. Careful dose selection and monitoring is necessary to ensure that the compound is not causing unintended effects on normal cells.
未来方向
There are several future directions for research involving 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another direction is the development of new formulations of 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 that improve its pharmacokinetic properties and reduce its toxicity to normal cells. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 and to develop strategies to overcome this resistance.
科学研究应用
2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide 43-9006 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGFR/PDGFR pathways.
属性
IUPAC Name |
2-[4-[(4-bromoanilino)methyl]-2-ethoxyphenoxy]-N-(2-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClN2O3/c1-2-29-22-13-16(14-26-18-10-8-17(24)9-11-18)7-12-21(22)30-15-23(28)27-20-6-4-3-5-19(20)25/h3-13,26H,2,14-15H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIUKVLNXSJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。